![molecular formula C20H24N2O4S B2401131 Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896308-08-0](/img/structure/B2401131.png)
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
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Overview
Description
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. Carbamates are widely used in various applications, including as pesticides, fungicides, biocides, pharmaceuticals, and in organic synthesis .
Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Thiophenes are important in various fields of chemistry, including pharmaceuticals, dyes, and organic electronics .Chemical Reactions Analysis
Carbamates undergo hydrolysis to yield the corresponding amine and a molecule of carbon dioxide . The rate of this reaction can be influenced by the structure of the carbamate, particularly the substituents on the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, carbamates are typically solid at room temperature, but their melting points can vary widely .Scientific Research Applications
- Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518. Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane . Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa.
- Researchers have explored the use of ketoreductases for chiral selective reduction in tert-butyl{5-[(4-cyanobenzoyl)-2-fluorophenyl]carbamate}. The resulting product, tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, demonstrates potential applications in pharmaceutical synthesis .
- tert-Butanesulfinamide has emerged as a gold standard for asymmetric N-heterocycle synthesis via sulfinimines. It plays a pivotal role in creating enantiopure compounds, including those containing the tert-butyl carbamate moiety .
Antibiotic Synthesis
Chiral Selective Reduction
Asymmetric N-Heterocycle Synthesis
Mechanism of Action
Target of Action
The primary target of Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the production of prostanoids during inflammation .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting the production of prostanoids . This inhibition is likely to result in anti-inflammatory, analgesic, and antipyretic effects .
Biochemical Pathways
The compound affects the prostanoid biosynthesis pathway . By inhibiting COX-2, it reduces the production of prostanoids, which are key mediators of inflammation . The downstream effects of this inhibition include a reduction in inflammation and associated symptoms such as pain and fever .
Result of Action
The result of the compound’s action is a reduction in inflammation. In in vivo studies, compounds with a similar structure have shown promising anti-inflammatory activity, with a percentage of inhibition values ranging from 54.239 to 39.021% . This suggests that Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate could have a similar effect.
Safety and Hazards
properties
IUPAC Name |
methyl N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-11-12(2)27-18(15(11)17(24)22-19(25)26-6)21-16(23)13-7-9-14(10-8-13)20(3,4)5/h7-10H,1-6H3,(H,21,23)(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWBMHUBNZEHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate |
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